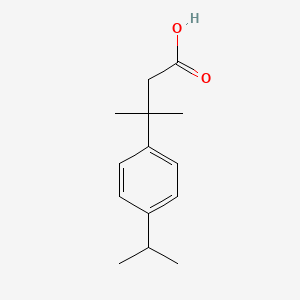![molecular formula C17H16N2O3S2 B2909554 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034594-39-1](/img/structure/B2909554.png)
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide” is a chemical compound with the empirical formula C12H12N2O4 . It is also known as N1,N2-Bis(furan-2-ylmethyl)oxalamide . This compound is a ligand for the copper-catalyzed coupling of aryl halides and nitrogen heterocycles .
Synthesis Analysis
The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen atom . It also contains an oxalamide group, which is a type of amide group .Chemical Reactions Analysis
This compound is used as a ligand in the copper-catalyzed coupling of aryl halides and nitrogen heterocycles . This suggests that it can participate in complex chemical reactions involving these types of compounds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.23 . It is available in powder form and has an assay of ≥95% . The SMILES string representation of the compound is O=C(C(NCC1=CC=CO1)=O)NCC2=CC=CO2 .Mécanisme D'action
The mechanism of action of BITCFO is not fully understood. However, studies have shown that BITCFO exerts its cytotoxic effects by inducing oxidative stress and DNA damage in cancer cells. BITCFO has also been shown to inhibit the activity of various enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
BITCFO has been shown to have various biochemical and physiological effects. Studies have shown that BITCFO can reduce the levels of reactive oxygen species (ROS) in cancer cells, which can lead to the induction of apoptosis. BITCFO has also been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase, which are involved in DNA replication and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
BITCFO has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a multi-step process. BITCFO has also been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for cancer research. However, BITCFO has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of BITCFO in scientific research.
Orientations Futures
There are several future directions for research on BITCFO. One direction is to further investigate the mechanism of action of BITCFO, particularly its effects on oxidative stress and DNA damage in cancer cells. Another direction is to explore the potential applications of BITCFO in other fields of scientific research, such as neuroprotection and anticonvulsant therapy. Additionally, further studies are needed to determine the optimal dosage and administration of BITCFO for use in clinical trials.
Méthodes De Synthèse
BITCFO can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of furan-2-carboxylic acid with thionyl chloride to produce furan-2-ylmethyl chloride. In the second step, the furan-2-ylmethyl chloride is reacted with 2-amino-5-bromobenzothiophene to produce 2-([2,3'-bithiophen]-5-yl)ethyl chloride. Finally, the 2-([2,3'-bithiophen]-5-yl)ethyl chloride is reacted with oxalic acid dihydrate to produce BITCFO.
Applications De Recherche Scientifique
BITCFO has been studied for its potential applications in various fields of scientific research. One of the most promising applications of BITCFO is in the field of cancer research. Studies have shown that BITCFO has cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer. BITCFO has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Safety and Hazards
Propriétés
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-16(17(21)19-10-13-2-1-8-22-13)18-7-5-14-3-4-15(24-14)12-6-9-23-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMQLFKSIZOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one](/img/structure/B2909472.png)
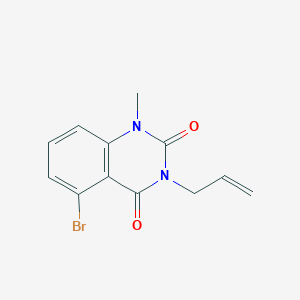
![N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2909475.png)
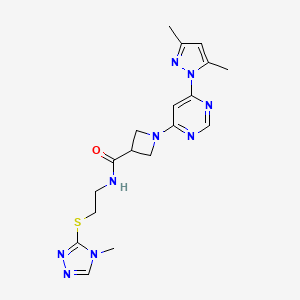
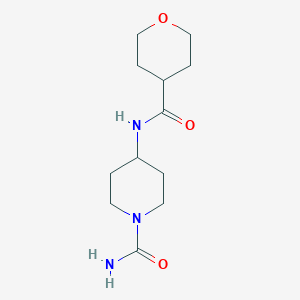

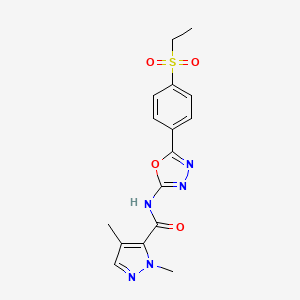
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide](/img/structure/B2909484.png)

![7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2909487.png)
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B2909488.png)
